N-mesityl-2,4,6-trimethylbenzamide
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Overview
Description
N-mesityl-2,4,6-trimethylbenzamide is an organic compound with the molecular formula C19H23NO It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom of a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with mesitylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4,6-Trimethylbenzoyl chloride+Mesitylamine→this compound+HCl
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, can be carefully controlled to maximize yield and purity. Additionally, the use of automated systems can help in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-mesityl-2,4,6-trimethylbenzylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-mesityl-2,4,6-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-mesityl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
N-mesityl-2,4,6-trimethylbenzamide can be compared with other similar compounds, such as:
N-mesitylbenzamide: Lacks the additional methyl groups on the benzene ring, resulting in different reactivity and properties.
2,4,6-trimethylbenzamide: Lacks the mesityl group, leading to reduced steric hindrance and different chemical behavior.
N-phenyl-2,4,6-trimethylbenzamide: Contains a phenyl group instead of a mesityl group, affecting its binding affinity and selectivity.
The uniqueness of this compound lies in the presence of both the mesityl and trimethylbenzamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-11-7-13(3)17(14(4)8-11)19(21)20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYXZIRYTYWTSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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